Benzene, 3,4-nonadienyl-

Description

Contextualization within Modern Organic Chemistry

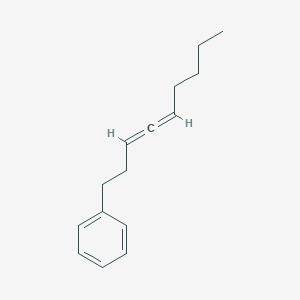

Benzene (B151609), 3,4-nonadienyl- is a member of the aryl-allene family of organic compounds. These molecules are characterized by a benzene ring directly attached to an allene (B1206475), which is a functional group containing two cumulative double bonds (C=C=C). In the specific case of Benzene, 3,4-nonadienyl-, a nonadienyl chain is attached to the benzene ring, with the allene moiety located at the 3 and 4 positions of the nine-carbon chain.

The study of such compounds is situated within the broader context of developing new synthetic methodologies and understanding the reactivity of unsaturated systems. wikipedia.org The benzene ring, a classic aromatic system, is known for its stability and participation in electrophilic substitution reactions. numberanalytics.comfreechemistryonline.commsu.edu Allenes, on the other hand, are highly reactive due to the strain of the cumulative double bonds and their unique orthogonal π-systems. wikipedia.orgmsu.edu The combination of these two motifs in a single molecule creates a platform for investigating the interplay between aromaticity and the reactivity of the allenic group.

Modern synthetic strategies for preparing aryl-allenes often involve transition-metal-catalyzed cross-coupling reactions. acs.org For instance, methods like the palladium-catalyzed reaction of homopropargyl alcohols with aryl halides provide a regioselective route to aryl-allenes. acs.org Nickel-catalyzed reductive coupling of propargylic carbonates with aryl halides is another effective method for their synthesis. acs.org These synthetic advancements have made aryl-allenes more accessible for further study and application. organic-chemistry.orgnih.govorganic-chemistry.org

Significance of Allenic Structures Conjugated with Aromatic Systems

The conjugation of an allene with a benzene ring gives rise to interesting electronic and chemical properties. While the two π-systems of the allene are orthogonal to each other, one of these can align with the π-system of the aromatic ring, allowing for electronic communication. msu.edumasterorganicchemistry.com This interaction can influence the reactivity of both the allene and the benzene ring.

Aryl-allenes are versatile intermediates in organic synthesis. They can participate in a variety of transformations, including pericyclic reactions like Diels-Alder cycloadditions, where the aryl-allene can act as the diene component. nih.govacs.orgwindows.net The electronic nature of the substituents on the benzene ring can influence the rate and selectivity of these reactions. nih.gov Furthermore, the allene moiety can undergo regio- and stereoselective additions, such as the gold-catalyzed hydroalkoxylation to form allylic ethers. organic-chemistry.org

The presence of the aryl group can also stabilize reactive intermediates formed during reactions of the allene. For example, in electrophilic additions, the formation of a carbocation adjacent to the benzene ring can be stabilized through resonance. This stabilization can direct the regioselectivity of the reaction. The unique reactivity of aryl-allenes makes them valuable building blocks for the synthesis of complex molecules, including natural products. nih.gov

Data Tables

The following tables provide representative spectroscopic data for the class of aryl-allenes, to which Benzene, 3,4-nonadienyl- belongs. The exact values for the specific compound may vary.

Table 1: Typical ¹³C NMR Chemical Shifts for Aryl-Allenes

| Carbon Atom | Chemical Shift (ppm) |

| Allenic C (central, sp) | 200-220 wikipedia.orgorganicchemistrydata.org |

| Allenic C (terminal, sp²) | ~80 wikipedia.org |

| Aromatic C (substituted) | 130-140 |

| Aromatic C (unsubstituted) | 125-130 numberanalytics.com |

Table 2: Typical ¹H NMR Chemical Shifts for Aryl-Allenes

| Proton | Chemical Shift (ppm) |

| Allenic H | 4.5-5.5 wikipedia.org |

| Aromatic H | 7.0-8.0 numberanalytics.com |

Table 3: Typical IR Absorption Frequencies for Aryl-Allenes

| Bond | Functional Group | Absorption Frequency (cm⁻¹) |

| C=C=C | Allene | 1950-1980 (asymmetric stretch) |

| C-H | Aromatic | 3030-3100 (stretch) numberanalytics.com |

| C=C | Aromatic | 1450-1600 (in-ring stretch) numberanalytics.com |

| C-H | Alkene (Allene) | ~3000 |

Structure

3D Structure

Properties

CAS No. |

67647-96-5 |

|---|---|

Molecular Formula |

C15H20 |

Molecular Weight |

200.32 g/mol |

InChI |

InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h5,7-8,10-11,13-14H,2-4,9,12H2,1H3 |

InChI Key |

ASKONLQKFNCNLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C=CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene, 3,4 Nonadienyl

Historical Evolution of Synthetic Approaches to Allene-Aromatic Compounds

Historically, the synthesis of allenes was considered a challenging endeavor. wikipedia.org Early methods often involved harsh reaction conditions and offered limited control over stereochemistry. Some of the foundational approaches included the dehydrohalogenation of dihalides and the Skattebøl rearrangement, which involves the reaction of geminal dihalocyclopropanes with organolithium compounds. wikipedia.org The Crabbé–Ma allene (B1206475) synthesis, utilizing the reaction of terminal alkynes with formaldehyde (B43269) and a copper(I) bromide catalyst, also represented a significant step forward. wikipedia.org For allene-aromatic compounds specifically, early syntheses often relied on coupling reactions between an aromatic component and an allene precursor, though these methods were often limited by substrate scope and functional group tolerance.

Contemporary Strategies for the Formation of the 3,4-Nonadienyl Moiety

Modern synthetic chemistry has brought forth a plethora of more efficient and selective methods for constructing the allene functionality. A prominent strategy involves the sigmatropic rearrangement of propargylic substrates. wikipedia.org For the 3,4-nonadienyl moiety, this could involve the rsc.orgrsc.org-sigmatropic rearrangement of a suitably substituted propargylic precursor. Other contemporary methods include nucleophilic substitution on propargylic halides or esters, often employing organocuprates, and 1,2-elimination reactions. wikipedia.org The development of flow chemistry has also provided a streamlined process for the synthesis of allenic acids from propargylic bromides, which could be adapted for the synthesis of the target compound. rsc.org

Catalytic Approaches to Allenic Bond Formation

The advent of catalysis has revolutionized the synthesis of allenes, offering milder reaction conditions, higher efficiency, and greater control over selectivity.

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of allenes. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the coupling of propargylic alcohols with organoboronic acids, provide a direct route to tri- and tetra-substituted allenes under mild conditions. researchgate.net These reactions often proceed through an oxidative addition of the propargylic substrate to the metal center, followed by carbometallation and subsequent elimination steps. rsc.org Another innovative approach is the palladium-catalyzed oxidative cross-coupling of two different allenes, which allows for the modular construction of complex allene-containing molecules. nih.govacs.org

Table 1: Examples of Transition Metal-Catalyzed Allene Synthesis

| Catalyst/Reagents | Substrates | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂, XPhos, Cs₂CO₃ | Terminal alkynes, Benzyl chlorides | Terminal allenes | Heck alkynylation, good functional group tolerance | organic-chemistry.org |

| CuI | 1-Alkynes, N-tosylhydrazones | 1,3-Disubstituted allenes | Operationally simple, good yields | organic-chemistry.org |

| Pd(OAc)₂, BQ | Enallene, Directing group-free allene | acs.orgDendralenes | Oxidative allene-allene cross-coupling | acs.org |

| Rh/Ag cocatalyst | Propargylic alcohols, Organoboronic acids | (E)-3-arylallylic alcohols | High regio- and stereoselectivity | researchgate.net |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral allenes. rsc.orgresearchgate.net Chiral phosphoric acids, for instance, have been successfully employed to catalyze the enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols. d-nb.info These reactions often proceed through the formation of a chiral ion pair, which effectively controls the stereochemical outcome of the reaction. d-nb.info Organocatalytic methods offer the advantage of being metal-free, which can be beneficial in the synthesis of biologically active compounds.

Table 2: Organocatalytic Approaches to Chiral Allenes

| Catalyst | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric dearomatization | Constructs axially chiral allene-derived naphthalenones | acs.org |

| Chiral Phosphoric Acid | Enantioconvergent synthesis | From racemic propargylic alcohols | nih.gov |

| Spirophosphine | Intermolecular γ-amination | Access to γ-amino-α,β-unsaturated esters | nih.gov |

| Chiral Phosphoramide | 1,8-conjugate addition | Synthesis of axially chiral indole-containing allenes | researchgate.net |

Allenic zinc reagents are versatile intermediates in organic synthesis, allowing for the introduction of the allene moiety through reaction with various electrophiles. acs.orgacs.org A general and efficient method for their preparation involves the reaction of propargylic substrates (such as mesylates or chlorides) with triorganozincates. acs.orgacs.org These allenic zinc reagents can then be coupled with a variety of electrophiles, including aldehydes, acyl chlorides, and iodine, to afford the corresponding propargylic derivatives with high regioselectivity. acs.org The use of additives like zinc chloride and chlorotrimethylsilane (B32843) can be crucial for the transformation of the initially formed allenic reagents into more reactive species. nih.gov

Stereoselective Synthesis of Chiral Allene Systems within the Compound

The synthesis of enantiomerically pure allenes is a significant challenge and an area of active research. For a molecule like Benzene (B151609), 3,4-nonadienyl-, achieving stereocontrol is crucial for potential applications in areas like medicinal chemistry. acs.org

Palladium-catalyzed asymmetric allenylic alkylation is a powerful method for constructing chiral allenes. rsc.org This approach can be used to create molecules with multiple non-adjacent stereocenters, including axial and central chirality. rsc.org

Organocatalysis, as mentioned earlier, provides a robust platform for the stereoselective synthesis of allenes. nih.govacs.org Chiral phosphoric acid catalysis has been particularly successful in this regard, enabling the synthesis of a wide range of axially chiral allenes with high enantioselectivity. nih.govacs.org These methods often rely on the in situ generation of a chiral environment that directs the formation of one enantiomer over the other. d-nb.info The choice of catalyst and reaction conditions can be fine-tuned to achieve the desired stereochemical outcome. acs.org

Chemo- and Regioselectivity in the Synthesis of Benzene, 3,4-nonadienyl-

Achieving high levels of chemo- and regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted allenes like Benzene, 3,4-nonadienyl-. The presence of two adjacent double bonds in the allene functional group, along with other reactive sites in the molecule, necessitates precise control over the reaction conditions to favor the formation of the desired isomer.

Chemo- and Regioselectivity in Allene Synthesis

| Catalyst System | Reactants | Selectivity Outcome | Reference |

| Palladium complex with specific phosphine (B1218219) ligands | Aryl halides and substituted allenes | Can favor either linear or branched products depending on the ligand and substrate. | rsc.org |

| Copper(I) iodide with chiral ligands | Propargylic substrates and Grignard reagents | High regioselectivity for 1,3-substitution, leading to trisubstituted allenes. | |

| Nickel-catalyzed hydrocyanation | Allenes and HCN | Regioselectivity is influenced by the steric and electronic properties of the allene substituents. | |

| Photoredox catalysis with Eosin Y | (Het)Arylallenes and sodium sulfinates | Regio- and diastereoselective formation of vinyl sulfones. acs.org |

In the context of synthesizing Benzene, 3,4-nonadienyl-, regioselectivity determines the position of the phenyl group on the nonadienyl chain. For instance, in a cross-coupling reaction between a phenyl-containing reactant and a nonadiene (B8540087) precursor, the catalyst and ligands play a crucial role in directing the phenyl group to the desired C-3 position of the allene. The choice of the leaving group on the allene precursor and the specific palladium or copper catalyst system employed can significantly influence the regiochemical outcome.

Chemoselectivity is also a key consideration, particularly when the nonadienyl chain contains other functional groups. The catalyst must selectively activate the desired reaction site for C-C bond formation without promoting side reactions at other potentially reactive positions. For example, in a palladium-catalyzed hydroamination of an allene, the catalyst can be tuned to selectively produce either the branched or linear allylamine (B125299) product. rsc.org This level of control is essential for the clean and efficient synthesis of complex molecules.

Researchers have found that the nature of the solvent, the base used, and the reaction temperature can all be modulated to enhance selectivity. For example, in the palladium-catalyzed synthesis of 1,3-dienes from allenes and organic halides, the choice of solvent and base was found to be critical for achieving high yields.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of fine chemicals like Benzene, 3,4-nonadienyl- is of growing importance for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. sioc-journal.cn Catalytic reactions, particularly cross-coupling reactions, are inherently more atom-economical than stoichiometric reactions. For instance, palladium-catalyzed hydroamination of allenes is an atom-economical method for creating C-N bonds. rsc.org

The use of safer solvents is another key principle. Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. rsc.org For example, microwave-induced synthesis of α-aryl aldehydes from arylalkenes has been successfully carried out in water. cdri.res.in

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and selectivity under milder conditions. nih.govacs.org The development of highly active and recyclable catalysts is a major focus of research. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly green approach due to the high selectivity and mild operating conditions of enzymes. nih.govacs.org Lipases, for example, have been used for the chemoselective oxidation of aryl alcohols. cdri.res.in

Application of Green Chemistry Principles in Arylallene Synthesis

| Green Chemistry Principle | Application in Arylallene Synthesis | Reference |

| Atom Economy | Palladium-catalyzed hydroamination of conjugated enynes for the synthesis of chiral allenes. nih.gov | nih.gov |

| Safer Solvents | Metal- and solvent-free oxidative annulation of 2-ethynylbenzaldehydes with arylalkenes. rsc.org | rsc.org |

| Catalysis | Use of biocatalysts like lipases for selective transformations. cdri.res.innih.gov | cdri.res.innih.gov |

| Energy Efficiency | Ultrasound-assisted synthesis under solventless conditions. mdpi.com | mdpi.com |

| Waste Prevention | One-pot multi-component synthesis strategies. cdri.res.in | cdri.res.in |

By integrating these principles into the design of synthetic routes for Benzene, 3,4-nonadienyl-, it is possible to develop processes that are not only scientifically elegant but also environmentally responsible.

Mechanistic Investigations of Chemical Transformations Involving Benzene, 3,4 Nonadienyl

Reactivity Profiles of the Allene (B1206475) Functionality

The allene group, characterized by its two cumulative double bonds, is the primary center of reactivity in Benzene (B151609), 3,4-nonadienyl-. The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp2-hybridized. This arrangement results in a linear geometry of the C=C=C unit and a unique electronic structure. The π systems of the two double bonds are orthogonal to each other, which prevents conjugation between them. This lack of conjugation contributes to the high strain energy of allenes, making them more reactive than isolated or conjugated dienes.

The reactivity of the allene in Benzene, 3,4-nonadienyl- is influenced by the phenyl-substituted alkyl chain. The electron-donating nature of the alkyl group can influence the electron density at the allene carbons, potentially directing the regioselectivity of certain reactions.

Pericyclic Reactions of Benzene, 3,4-nonadienyl-

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The allene functionality in Benzene, 3,4-nonadienyl- is a prime candidate for participation in various pericyclic reactions.

Cycloaddition Reactions (e.g., [2+2], [4+2])

Allenes are known to participate in cycloaddition reactions, acting as either the 2π or 4π component. windows.net In the case of Benzene, 3,4-nonadienyl-, both intermolecular and intramolecular cycloadditions are theoretically possible.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common reaction for allenes, leading to the formation of four-membered rings. libretexts.org For Benzene, 3,4-nonadienyl-, intermolecular [2+2] cycloaddition with an alkene could yield a methylenecyclobutane (B73084) derivative. Intramolecularly, if the alkyl chain were appropriately functionalized, a [2+2] cycloaddition could lead to the formation of a bicyclic system.

[4+2] Cycloaddition (Diels-Alder Reaction): The allene can act as the 2π component (dienophile) in a Diels-Alder reaction. windows.netlibretexts.org Reaction with a conjugated diene would yield a cyclohexene (B86901) derivative with an exocyclic double bond. Computational studies on the Diels-Alder reaction of allene with benzene have shown that a concerted pathway is favored over a stepwise radical mechanism. windows.net While benzene itself is a poor diene, the phenyl group in Benzene, 3,4-nonadienyl- is unlikely to participate directly as the 4π component under normal conditions. However, the allene moiety can react with external dienes.

| Cycloaddition Type | Reactant | Plausible Product Structure | Conditions |

| Intermolecular [2+2] | Ethylene | 1-(but-1-en-1-yl)-2-methylenecyclobutane | Photochemical |

| Intermolecular [4+2] | 1,3-Butadiene | 4-butyl-1-methylenecyclohex-3-ene | Thermal |

Electrocyclic and Sigmatropic Rearrangements

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond and the loss of a π-bond, or the reverse. edu.krd Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. numberanalytics.comlibretexts.org

Electrocyclic Reactions: While less common for simple allenes, appropriately substituted allenes can undergo electrocyclic ring closure. For Benzene, 3,4-nonadienyl-, a hypothetical electrocyclic reaction could involve the allene and a suitably positioned unsaturation within the nonadienyl chain, though this would require specific substitution patterns not present in the parent compound.

Sigmatropic Rearrangements: Sigmatropic rearrangements are a key feature of allene chemistry. libretexts.org For instance, a aklectures.comnih.gov-hydrogen shift could occur if a hydrogen atom is suitably positioned relative to the allene. More relevant to the structure of Benzene, 3,4-nonadienyl- would be nih.govnih.gov-sigmatropic rearrangements if the molecule were to be functionalized to contain a 1,5-diene system incorporating the allene. A well-known example is the Cope rearrangement. libretexts.orgwikipedia.org

| Rearrangement Type | Plausible Product Structure | Conditions |

| aklectures.comnih.gov-Hydrogen Shift (hypothetical) | Benzene, 2,4-nonadienyl- | Thermal or Photochemical |

| nih.govnih.gov-Sigmatropic Rearrangement (hypothetical, with additional functionalization) | Rearranged isomeric structure | Thermal |

Nucleophilic and Electrophilic Additions to the Allene System

The electron-rich π-bonds of the allene in Benzene, 3,4-nonadienyl- are susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: The reaction of allenes with electrophiles is a well-studied area. The addition can occur at either the central or a terminal carbon of the allene, leading to different products. For example, the addition of a protic acid (HX) would likely proceed via protonation at the central sp-hybridized carbon to form a resonance-stabilized vinyl cation, followed by the attack of the nucleophile (X-). The regioselectivity would be influenced by the substitution pattern.

Nucleophilic Addition: While less common for unactivated allenes, nucleophilic addition can occur, particularly with strong nucleophiles. The attack would likely occur at one of the terminal sp2-hybridized carbons, leading to a vinylic carbanion intermediate. The presence of the phenyl group in Benzene, 3,4-nonadienyl- could potentially influence the stability of such intermediates.

| Reaction Type | Reagent | Plausible Intermediate | Plausible Final Product |

| Electrophilic Addition | HBr | Vinylic cation | 4-bromo-3-nonene derivative |

| Nucleophilic Addition | RLi | Vinylic anion | Lithiated alkene derivative |

Radical Reactions and Polymerization Pathways

The allene functionality can undergo radical addition reactions. libretexts.org Radical initiators can promote the addition of various radical species across one of the double bonds of the allene. This can lead to the formation of a variety of functionalized products.

Furthermore, the presence of the allene group suggests that Benzene, 3,4-nonadienyl- could potentially undergo polymerization. Radical polymerization, initiated by a radical source, could lead to a polymer with a unique structure containing repeating units derived from the allene monomer. The polymerization could proceed through different modes of addition to the allene, resulting in polymers with varying backbone and side-chain structures.

Metal-Mediated Transformations and Complexation of Benzene, 3,4-nonadienyl-

Transition metals can interact with both the benzene ring and the allene functionality of Benzene, 3,4-nonadienyl-, leading to a rich and diverse chemistry.

Complexation: The benzene ring can coordinate to transition metals in a η⁶-fashion, forming "piano-stool" complexes. nih.govmtu.edu This complexation can alter the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. uwindsor.ca The allene group can also coordinate to metals in various ways, for example, through one or both of the π-bonds.

Metal-Mediated Reactions: Transition metal catalysts can mediate a variety of transformations of allenes. For instance, palladium-catalyzed reactions are widely used for the functionalization of allenes. These can include cross-coupling reactions, cyclization reactions, and addition reactions. Ruthenium complexes have also been shown to mediate nucleophilic aromatic substitution on benzene. nih.gov In the context of Benzene, 3,4-nonadienyl-, a metal could potentially coordinate to both the allene and the benzene ring, facilitating intramolecular reactions between the two functional groups. For example, a metal-mediated cyclization could lead to the formation of novel polycyclic structures.

| Metal | Type of Interaction | Potential Outcome |

| Chromium (e.g., Cr(CO)₃) | η⁶-coordination to the benzene ring | Activation of the ring towards nucleophilic attack |

| Palladium (e.g., Pd(0) complexes) | Catalysis of allene reactions | Cross-coupling, cyclization, or addition products |

| Ruthenium | η⁶-coordination and catalysis | Intramolecular cyclization or functionalization |

Palladium-Catalyzed Reactions, including Decarboxylative Hydrogenolysis of Propargylic Formates

The synthesis of allenes, including structures like Benzene, 3,4-nonadienyl-, can be efficiently achieved through palladium-catalyzed reactions. A notable method is the decarboxylative hydrogenolysis of propargylic formates, which offers a regioselective route to a diverse range of allenes. lookchem.com This process involves the transformation of a propargylic formate (B1220265)—an ester of a propargyl alcohol and formic acid—into an allene through the concerted action of a palladium catalyst and a hydride source.

The versatility of the propargyl electrophile in palladium catalysis stems from the multiple reaction pathways available to the palladium-propargyl intermediate. researchgate.net The outcome of these reactions can be precisely controlled by adjusting various factors, including the choice of ligands, solvents, and the nature of the propargyl ester itself. researchgate.net

The general mechanism for palladium-catalyzed decarboxylative processes often begins with the oxidative addition of a Pd(0) species to the substrate, followed by decarboxylation to form an organopalladium intermediate. northwestern.edunih.gov In the context of propargylic formate hydrogenolysis, the key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the C-O bond of the propargylic formate.

Decarboxylation: The resulting intermediate loses a molecule of carbon dioxide to form a palladium-allenyl or propargyl species.

Hydrogenolysis: A hydride source, often formic acid itself or an added reagent, delivers a hydride to the palladium center, which then reductively eliminates to furnish the final allene product and regenerate the Pd(0) catalyst.

Ligand selection is crucial for controlling the regioselectivity of the hydride attack, determining which double bond of the resulting allene is formed and its position. lookchem.com

Table 1: Typical Conditions for Palladium-Catalyzed Decarboxylative Hydrogenolysis

| Component | Example | Role |

| Catalyst Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of active Pd(0) catalyst |

| Ligand | PPh₃ (Triphenylphosphine), dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Controls selectivity and stabilizes the catalyst |

| Substrate | Propargylic Formate | Precursor to the allene |

| Hydride Source | HCOOH (Formic acid) | Provides the hydride for hydrogenolysis |

| Solvent | Toluene, THF (Tetrahydrofuran) | Reaction medium |

| Temperature | Room Temperature to 80 °C | Influences reaction rate |

This table presents a generalized summary of conditions often employed in palladium-catalyzed decarboxylative reactions. researchgate.netnorthwestern.edu

Reactions of N-Aziridinylimines with Alkynylborane Reagents relevant to Allene Synthesis

While direct studies on the reaction of N-aziridinylimines with alkynylborane reagents to form Benzene, 3,4-nonadienyl- are not extensively documented, analogous transformations provide insight into plausible synthetic routes for allenes. The synthesis of allenes can be achieved through reactions involving boron reagents and nitrogen-containing functional groups like hydrazones. organic-chemistry.org

A relevant transformation is the asymmetric boronate addition to sulfonyl hydrazones, which proceeds via a traceless Petasis-type reaction. organic-chemistry.org This reaction involves the nucleophilic addition of the boronate to the hydrazone, followed by the elimination of sulfinic acid and dinitrogen. The key intermediate is a propargylic diazene, which undergoes an "alkyne walk" rearrangement to afford the final allene product. organic-chemistry.org

Applying this logic to N-aziridinylimines and alkynylboranes, a hypothetical pathway could involve:

Coordination: The Lewis acidic alkynylborane reagent coordinates to the N-aziridinylimine.

Nucleophilic Addition: The alkynyl group adds to the imine carbon.

Rearrangement and Elimination: A subsequent rearrangement, potentially involving the opening of the strained aziridine (B145994) ring, would lead to the elimination of a stable nitrogen-containing byproduct and formation of the allene.

Copper-catalyzed reactions are also prominent in allene synthesis, often utilizing terminal alkynes as starting materials. organic-chemistry.org These methods highlight the broad utility of organometallic catalysis in constructing the allene moiety. organic-chemistry.orgorganic-chemistry.org

Table 2: Conceptual Steps for Allene Synthesis via Boron Reagents

| Step | Description | Key Intermediates |

| 1. Activation | A nitrogen-containing precursor (e.g., sulfonyl hydrazone) is activated. | Activated imine/hydrazone |

| 2. Nucleophilic Addition | An alkynylborane or similar boronate reagent adds to the C=N bond. | Mannich-type adduct |

| 3. Elimination | The adduct eliminates a stable byproduct (e.g., sulfinic acid). | Propargylic diazene |

| 4. Rearrangement | The intermediate undergoes an "alkyne walk" or similar isomerization. | Allenic product |

This table outlines a plausible mechanistic sequence based on related reactions for allene synthesis. organic-chemistry.org

Influence of the Aromatic Ring on the Reactivity of the Allenic Moiety

The reactivity of a molecule containing multiple functional groups, such as Benzene, 3,4-nonadienyl-, is governed by the electronic interplay between them. The influence of a substituent on a benzene ring can be dissected into two primary components: the inductive effect and the resonance (or conjugative) effect. msu.edulibretexts.org

The 3,4-nonadienyl- group attached to the benzene ring is fundamentally an alkyl substituent. Alkyl groups are known to be electron-donating through an inductive effect. libretexts.orglibretexts.org This arises because the sp³-hybridized carbon atoms of the alkyl chain are less electronegative than the sp²-hybridized carbon atoms of the aromatic ring, leading to a slight polarization of the sigma bond and a net donation of electron density into the ring. libretexts.org

This electron-donating character has two main consequences:

Activation of the Aromatic Ring: By increasing the electron density of the benzene ring, the alkyl group makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution (EAS). msu.edunumberanalytics.com Substituents that donate electrons activate the ring, increasing the rate of reactions like nitration or halogenation compared to unsubstituted benzene. libretexts.org

Influence on the Allene: Conversely, the aromatic ring influences the reactivity of the allenic moiety. The phenyl group acts as an electron-withdrawing group via induction due to the higher electronegativity of its sp² carbons, but it can also donate or withdraw electron density via resonance, depending on the reaction type. In electrophilic attack on the allene's double bonds, the phenyl group can help stabilize a developing positive charge at the adjacent benzylic position through resonance. This can influence the regioselectivity of additions to the allene.

The benzylic position (the carbon atom of the nonadienyl group directly attached to the ring) is particularly activated towards reactions that form intermediates like radicals or carbocations, due to resonance stabilization provided by the adjacent aromatic ring. msu.edu

Table 3: Electronic Effects of Substituents on an Aromatic Ring

| Substituent Type | Example | Inductive Effect | Resonance Effect | Overall Effect on EAS |

| Alkyl | -CH₃, -CH₂R | Electron-Donating | (Hyperconjugation) | Activating |

| Hydroxy/Alkoxy | -OH, -OR | Electron-Withdrawing | Strong Electron-Donating | Strongly Activating |

| Halogen | -Cl, -Br | Strong Electron-Withdrawing | Weak Electron-Donating | Deactivating |

| Nitro | -NO₂ | Strong Electron-Withdrawing | Strong Electron-Withdrawing | Strongly Deactivating |

This table provides a comparison of how different substituent types influence the reactivity of a benzene ring toward electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org

Advanced Spectroscopic and Structural Analysis of Benzene, 3,4 Nonadienyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

Should ¹H and ¹³C NMR spectra for Benzene (B151609), 3,4-nonadienyl- be acquired, the chemical shifts would provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, typically in the range of 7-8 ppm. libretexts.org Protons on the nonadienyl chain would appear in various regions depending on their proximity to the phenyl group and the allene (B1206475) functional group. For instance, protons adjacent to the benzene ring and the allene would be deshielded and appear at a lower field compared to the terminal methyl group protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Aromatic carbons would resonate around 125-150 ppm. bhu.ac.in The central carbon of the allene group is characteristically deshielded and would appear at a very low field, potentially around 200 ppm, while the other two carbons of the allene would be found at a higher field. The remaining aliphatic carbons of the nonadienyl chain would have chemical shifts in the typical range of 10-40 ppm. bhu.ac.in

A hypothetical data table for the expected chemical shifts is presented below.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.0 - 7.5 | ~125 - 130 |

| Aromatic C (quaternary) | - | ~140 |

| Allenic CH | ~5.0 - 5.5 | ~80 - 90 |

| Allenic C (central) | - | ~200 - 210 |

| Benzylic CH₂ | ~2.5 - 3.0 | ~30 - 40 |

| Aliphatic CH₂ | ~1.2 - 1.6 | ~20 - 30 |

| Terminal CH₃ | ~0.8 - 1.0 | ~10 - 15 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within a molecule. youtube.comgithub.io

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two to three bonds. sdsu.edu For Benzene, 3,4-nonadienyl-, COSY would be used to trace the connectivity of the protons along the nonadienyl chain and within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). ustc.edu.cncolumbia.edu This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes more). ustc.edu.cncolumbia.edu HMBC is crucial for identifying quaternary carbons (those without attached protons), such as the substituted carbon of the benzene ring and the central carbon of the allene. It would also be instrumental in confirming the connection between the phenyl group and the nonadienyl chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. uni-siegen.desmacgigworld.com

Infrared (IR) Spectroscopy: The IR spectrum of Benzene, 3,4-nonadienyl- would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹). The C=C stretching of the benzene ring would appear in the 1450-1600 cm⁻¹ region. A key feature would be the characteristic absorption of the allene group, which typically shows a strong, sharp band around 1950 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. ubbcluj.ro For a molecule like Benzene, 3,4-nonadienyl-, the symmetric stretching of the benzene ring and the C=C=C symmetric stretch of the allene would be expected to produce strong signals in the Raman spectrum. researchgate.nets-a-s.org

A table summarizing the expected vibrational frequencies is provided below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Allene C=C=C Stretch | ~1950 | ~1950 |

| Aromatic C=C Stretch | 1600, 1475 | 1600, 1000 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. uni-saarland.de By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce the precise molecular formula. For Benzene, 3,4-nonadienyl- (C₁₅H₁₈), HRMS would be used to confirm this formula by providing a highly accurate mass measurement of the molecular ion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (the precursor ion) and then inducing its fragmentation to observe the resulting product ions. wikipedia.orgnationalmaglab.org This technique provides valuable information about the structure and connectivity of the molecule. imreblank.ch For Benzene, 3,4-nonadienyl-, the molecular ion would be selected and fragmented. The fragmentation pattern would be expected to show characteristic losses, such as the loss of alkyl fragments from the nonadienyl chain and the formation of a stable tropylium (B1234903) ion (m/z 91), which is a common fragment for alkylbenzenes. docbrown.infocopernicus.org Analysis of these fragmentation pathways would help to confirm the structure of the nonadienyl side chain and its attachment to the benzene ring.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The allene group in Benzene, 3,4-nonadienyl- is a chiral center, meaning the molecule can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. mdpi.commertenlab.de

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.orgharvard.edu A non-racemic sample of Benzene, 3,4-nonadienyl- would exhibit a CD spectrum with positive or negative Cotton effects, which could be used to assign the absolute configuration by comparison with theoretical calculations or empirical rules. nih.govnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. kud.ac.inresearchgate.net Similar to CD, the shape of the ORD curve (a positive or negative Cotton effect) is characteristic of the stereochemistry of the molecule and can be used to determine the absolute configuration of the allene. libretexts.orgslideshare.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the X-ray crystallography of crystalline derivatives of the compound "Benzene, 3,4-nonadienyl-". This analytical technique provides precise three-dimensional structural information of a molecule in the solid state, but it appears that such studies have not been published for this particular compound or its derivatives.

Research into related areas, such as the synthesis and structural analysis of other phenylallenes and their derivatives, does show the application of X-ray diffraction to determine molecular structures. For instance, studies on tetrasubstituted chiral allenes have utilized X-ray diffraction to confirm the absolute configuration of the synthesized molecules. nih.gov Similarly, the structures of various organometallic complexes incorporating allene ligands have been elucidated using this method. acs.org

While these examples highlight the utility of X-ray crystallography in the broader class of allenic compounds, the specific data for "Benzene, 3,4-nonadienyl-" remains unavailable in the reviewed literature. Therefore, a detailed section on its solid-state structural insights based on X-ray crystallography of its crystalline derivatives cannot be provided at this time.

Theoretical and Computational Chemistry Studies of Benzene, 3,4 Nonadienyl

Electronic Structure and Bonding Analysis

The electronic structure of an allene (B1206475) is distinct, with the central carbon being sp-hybridized and the two terminal carbons being sp2-hybridized. This arrangement leads to two perpendicular π-systems, a key feature dictating their reactivity. masterorganicchemistry.com In Benzene (B151609), 3,4-nonadienyl-, one of these π-systems can conjugate with the π-system of the benzene ring.

Molecular orbital (MO) computations on the simpler phenylallene show how the phenyl group interacts with the allene moiety. This interaction can be analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For radical reactions, understanding the spin density distribution is crucial. In reactions involving phenylallene derivatives, benzylic conjugation can increase the spin density at the C1 carbon of the allene, influencing reactivity. nih.gov Computational analyses have determined that the C3 carbon of the allene system consistently shows lower spin density, making it a likely site for oxidation. nih.gov

The bonding can be further detailed using Natural Bond Orbital (NBO) analysis, which would provide insights into hyperconjugative interactions and the delocalization of electron density between the phenyl ring and the nonadienyl side chain.

Conformational Analysis and Stereochemical Preferences via Computational Methods

The rotation around the single bond connecting the phenyl group and the allene moiety is a key conformational feature. For the parent phenylallene, computational studies using methods like Møller-Plesset perturbation theory (MP2/6-31G*) have calculated the internal rotational potential. cdnsciencepub.com These calculations suggest a rotational barrier, with the planar conformation being sterically disfavored compared to a twisted conformation. cdnsciencepub.com For Benzene, 3,4-nonadienyl-, the additional length and flexibility of the hexyl group attached to the allene would introduce numerous other low-energy conformations that could be explored using systematic conformational search algorithms followed by geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G(d)).

The 3,4-nonadienyl group is a source of axial chirality, provided the substituents on the terminal carbons of the allene are different. masterorganicchemistry.com In this case, one terminus is attached to a substituted ethyl group (part of the larger chain connected to the benzene ring) and the other to a butyl group. This substitution pattern makes the molecule chiral. Computational methods are essential for studying the stereochemistry of allenes. For instance, theoretical studies on the deracemization of chiral allenes have been conducted using Density Functional Theory (DFT) to map out the potential energy surfaces and understand how one enantiomer can be converted into another, often via a triplet-state mechanism. rsc.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the entire reaction pathway for chemical transformations involving allenes. This involves locating and characterizing the transition states (TS) that connect reactants to products. For example, in the radical cascade rearrangement of enyne-allenes, a process that retains chirality, calculations at the MRPT2//CASSCF level of theory have been used to determine the reaction pathway, which includes diradical intermediates and closed-shell species. acs.org The analysis of the transition state structure reveals key geometric features, such as bond lengths and angles, that explain how chirality is transferred during the reaction. acs.org

For a molecule like Benzene, 3,4-nonadienyl-, a potential reaction could be a cycloaddition. DFT calculations are frequently used to study the mechanisms and selectivities of such reactions. maxapress.com By calculating the activation energies for different possible pathways (e.g., regio- and stereoisomeric pathways), the most likely product can be predicted. For instance, the addition of radicals to allenes can occur at either the central or terminal carbons, and computational analysis helps determine that while addition to the terminal carbon may be reversible, addition to the central carbon is often irreversible. nih.gov

Density Functional Theory (DFT) Calculations for Reactivity Predictions

DFT is a workhorse of modern computational chemistry for predicting reactivity. rsc.orgnih.gov For a molecule like Benzene, 3,4-nonadienyl-, DFT calculations can be used to determine various properties that correlate with reactivity. The energies of the HOMO and LUMO, often referred to as frontier molecular orbitals (FMOs), are key indicators. A high HOMO energy suggests a good electron donor (nucleophile), while a low LUMO energy indicates a good electron acceptor (electrophile). The distribution of these orbitals shows the most likely sites for electrophilic or nucleophilic attack.

DFT has been successfully applied to investigate the mechanism of copper-catalyzed synthesis of chiral allenes, identifying the rate- and enantioselectivity-determining step. nih.gov Similarly, in the palladium-catalyzed butoxycarbonylation of phenylallene, DFT calculations (ΔΔG‡) correctly predicted the selectivity towards the linear versus the branched product. rsc.org For Benzene, 3,4-nonadienyl-, similar calculations could predict its behavior in various transition-metal-catalyzed reactions.

Table 1: Representative Calculated Energy Barriers for Reactions of Phenylallene This table presents hypothetical data based on typical computational results for illustrative purposes, as specific data for Benzene, 3,4-nonadienyl- is unavailable.

| Reaction Type | Computational Method | Calculated Parameter | Value (kcal/mol) | Predicted Outcome |

| Internal Rotation | MP2/6-31G* | Rotational Barrier | ~16.0 | Non-planar ground state cdnsciencepub.com |

| Pd-Catalyzed Butoxycarbonylation | DFT | ΔΔG‡ (Linear vs. Branched) | 1.2 | Favors branched product rsc.org |

| Radical Addition (Cl•) | Ab initio | Activation Barrier | Low | Facile addition to π-system nih.gov |

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum chemical calculations typically focus on static structures (minima and transition states), molecular dynamics (MD) simulations can reveal the dynamic behavior of a molecule over time. For a flexible molecule like Benzene, 3,4-nonadienyl-, MD simulations would be invaluable for exploring its conformational landscape in different environments, such as in various solvents or at different temperatures.

By simulating the molecule's trajectory, one can understand the timescales of conformational changes, such as the rotation of the phenyl group or the flexing of the alkyl chain. This dynamic behavior can be crucial for understanding how the molecule interacts with other species, such as reactants or a catalyst's active site. For instance, MD could simulate how the molecule approaches and binds within an enzyme or a synthetic receptor, providing insights that static docking models might miss.

Quantum Chemical Descriptors for Reactivity and Selectivity

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more nuanced picture of reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

For Benzene, 3,4-nonadienyl-, these would include:

Local Descriptors: Fukui functions or dual descriptors, which identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's electron density surface visually reveals electron-rich (negative ESP, red) and electron-poor (positive ESP, blue) regions, indicating sites for non-covalent interactions and initial attack by charged or polar reagents.

These descriptors, calculated using DFT, provide a powerful toolkit for rationalizing and predicting the chemical behavior of Benzene, 3,4-nonadienyl- in the absence of extensive experimental data.

Applications of Benzene, 3,4 Nonadienyl in Advanced Organic Synthesis and Materials Science

Benzene (B151609), 3,4-nonadienyl- as a Versatile Building Block in Complex Molecule Synthesis.

Information on specific complex molecules synthesized from Benzene, 3,4-nonadienyl- is not available in the searched literature.

Precursor for the Synthesis of Helical and Chiral Molecular Architectures.

No research was found detailing the use of Benzene, 3,4-nonadienyl- for creating helical or chiral structures.

Role as a Monomer in Polymer Chemistry and Functional Material Development.

There is no information on the polymerization of Benzene, 3,4-nonadienyl- or its application in developing functional materials.

Utilization in the Construction of Advanced Organic Scaffolds.

The search did not yield examples of advanced organic scaffolds constructed from Benzene, 3,4-nonadienyl-.

Development of Novel Organic Reagents and Catalysts.

There is no evidence in the search results of Benzene, 3,4-nonadienyl- or its derivatives being used to develop new organic reagents or catalysts.

Table of Compound Names Mentioned

Since no specific compounds could be discussed in the context of the requested applications for "Benzene, 3,4-nonadienyl-", a table of mentioned compound names cannot be generated.

Synthesis and Reactivity of Derivatives and Analogues of Benzene, 3,4 Nonadienyl

Structural Modifications on the Phenyl Ring

The phenyl ring of Benzene (B151609), 3,4-nonadienyl- is a versatile platform for introducing a wide array of functional groups, thereby modulating its electronic properties and reactivity. Standard electrophilic aromatic substitution (EAS) reactions are the primary tools for these modifications. The 3,4-nonadienyl- group, being an alkyl substituent, is an ortho-, para- director. libretexts.orglibretexts.org This directing effect guides the incoming electrophiles to the positions ortho and para to the side chain.

Common modifications include nitration, halogenation, acylation, and alkylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would yield a mixture of ortho- and para-nitro derivatives. libretexts.org Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst introduces a halogen atom predominantly at the para position to minimize steric hindrance. organic-chemistry.org

The reactivity of the phenyl ring can be further fine-tuned by the nature of the introduced substituent. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or amino (-NH2) activate the ring towards further EAS, while electron-withdrawing groups (EWGs) like nitro (-NO2) or carbonyl (-COR) deactivate it. libretexts.orgmasterorganicchemistry.com This principle allows for a strategic, stepwise synthesis of polysubstituted derivatives.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzene, 3,4-nonadienyl-

| Reagents | Electrophile | Major Product(s) |

| HNO₃, H₂SO₄ | NO₂⁺ | para-nitro-Benzene, 3,4-nonadienyl- and ortho-nitro-Benzene, 3,4-nonadienyl- |

| Br₂, FeBr₃ | Br⁺ | para-bromo-Benzene, 3,4-nonadienyl- |

| CH₃COCl, AlCl₃ | CH₃CO⁺ | para-acetyl-Benzene, 3,4-nonadienyl- |

Modifications of the Allenic Side Chain

The allene (B1206475) moiety of the 3,4-nonadienyl- side chain is a hub of unique reactivity, offering numerous avenues for structural modification. The cumulated double bonds of the allene are susceptible to a variety of addition reactions. For example, halogenation of the allene can lead to the formation of dihaloalkene derivatives. The regioselectivity of this addition is influenced by the substitution pattern of the allene and the reaction conditions.

Oxidative cleavage of the allene is another powerful tool for modification. Ozonolysis, for instance, can cleave the double bonds to yield carbonyl compounds, providing a route to truncated side chains with different functionalities. Conversely, the allene can be partially reduced. Catalytic hydrogenation using specific catalysts can selectively reduce one of the double bonds, leading to the corresponding alkene.

Furthermore, the protons adjacent to the allene system exhibit a degree of acidity and can be involved in isomerization reactions under basic conditions, potentially shifting the position of the double bonds within the nonadienyl chain.

Table 2: Representative Reactions of the Allenic Side Chain

| Reaction | Reagents | Resulting Functional Group |

| Halogenation | Br₂ | Dihaloalkene |

| Ozonolysis | 1. O₃, 2. Zn/H₂O | Carbonyl compounds |

| Partial Hydrogenation | H₂, Lindlar's catalyst | Alkene |

Introduction of Heteroatoms into the Molecular Framework

The incorporation of heteroatoms such as oxygen, nitrogen, or sulfur into the molecular framework of Benzene, 3,4-nonadienyl- derivatives can dramatically alter their properties. Heteroatoms can be introduced onto the phenyl ring or the side chain.

On the phenyl ring, heteroatomic functional groups can be installed through various synthetic strategies. For example, a hydroxyl group can be introduced by sulfonation followed by alkali fusion. An amino group can be obtained by the reduction of a nitro group. youtube.com These heteroatomic substituents, in turn, can serve as handles for further functionalization.

Introducing heteroatoms into the side chain can be achieved through reactions involving the allene. For instance, oxymercuration-demercuration of the allene can lead to the formation of enols or ketones containing an oxygen atom. Similarly, nitrogen-containing functional groups can be introduced through hydroamination reactions.

Comparative Reactivity Studies of Related Derivatives

The reactivity of Benzene, 3,4-nonadienyl- derivatives is highly dependent on their substitution pattern. A comparative analysis of their reactivity provides valuable insights into the electronic and steric effects of different functional groups.

For electrophilic aromatic substitution, derivatives with electron-donating groups on the phenyl ring will exhibit enhanced reactivity compared to the parent compound. libretexts.org For example, a methoxy-substituted derivative will undergo nitration under milder conditions than Benzene, 3,4-nonadienyl- itself. Conversely, a nitro-substituted derivative will be significantly less reactive. libretexts.org

The nature of the substituent also influences the reactivity of the allene side chain. Electron-withdrawing groups on the phenyl ring can decrease the electron density of the allene, making it less susceptible to electrophilic attack. Conversely, electron-donating groups can enhance its reactivity.

Table 3: Relative Reactivity of Substituted Benzene, 3,4-nonadienyl- Derivatives in Nitration

| Substituent on Phenyl Ring | Position | Expected Relative Rate of Nitration |

| -OCH₃ | para | Faster |

| -CH₃ | para | Faster |

| -H | - | Reference |

| -Br | para | Slower |

| -NO₂ | meta | Much Slower |

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of Benzene (B151609), 3,4-nonadienyl- and related allene-aromatic compounds will likely prioritize green chemistry principles. Current methods for allene (B1206475) synthesis can sometimes rely on stoichiometric reagents or harsh conditions. Future research is expected to focus on catalytic, atom-economical approaches that maximize the incorporation of atoms from reactants into the final product.

Key areas for development include:

Palladium-Catalyzed Reactions: Palladium catalysis has emerged as a powerful tool for the atom-economical synthesis of allenes. archivemarketresearch.com Methods such as the hydrofunctionalization of conjugated enynes offer a direct route to allene structures with high efficiency. archivemarketresearch.com Future work could adapt these methods for the specific synthesis of aryl-allenes like Benzene, 3,4-nonadienyl-.

archivemarketresearch.comwikipedia.org-Sigmatropic Rearrangements: This class of reactions provides a regioselective and atom-economical pathway to functionalized allenes from readily available starting materials like propargyl alcohols. wikipedia.org Research could explore the application of this rearrangement to introduce the nonadienyl chain to a benzene precursor.

Visible-Light Photoredox Catalysis: This emerging area of synthesis uses visible light to drive chemical reactions under mild conditions, offering a more sustainable alternative to traditional thermal methods. byjus.comrsc.org Developing photoredox-catalyzed routes to Benzene, 3,4-nonadienyl- could significantly reduce the environmental impact of its production. byjus.comrsc.org

These advanced synthetic strategies aim to improve yield, reduce waste, and utilize more environmentally benign reagents and conditions.

| Synthetic Approach | Key Advantages | Potential for Benzene, 3,4-nonadienyl- |

| Palladium-Catalyzed Hydrofunctionalization | High atom economy, mild conditions. | Direct C-C bond formation to attach the allene chain to the benzene ring. |

| archivemarketresearch.comwikipedia.org-Sigmatropic Rearrangement | High regioselectivity, use of simple precursors. | Controlled formation of the specific 3,4-nonadienyl isomer. |

| Visible-Light Photoredox Catalysis | Sustainable, mild reaction conditions. | Energy-efficient synthesis pathway with high functional group tolerance. |

Exploration of Novel and Unprecedented Reaction Pathways

The allene functional group is known for its unique reactivity, stemming from its two perpendicular π-bonds. mdpi.com This makes it a versatile building block for complex molecular architectures. Future research on Benzene, 3,4-nonadienyl- will undoubtedly focus on harnessing this reactivity.

Potential areas of exploration include:

Cycloaddition Reactions: Allenes are excellent partners in various cycloaddition reactions, including [2+2], [4+2], and transition-metal-catalyzed processes. mdpi.comwikipedia.org The reaction of the allene moiety in Benzene, 3,4-nonadienyl- with different substrates could lead to a diverse range of novel carbocyclic and heterocyclic compounds. mdpi.com

Radical Functionalization: Recent advances have shown that allenes can undergo radical functionalization, allowing for the introduction of various atoms and functional groups across the C=C=C framework. chemistrysteps.com Investigating the radical chemistry of Benzene, 3,4-nonadienyl- could unlock new synthetic transformations and provide access to previously inaccessible molecules. chemistrysteps.com

Asymmetric Catalysis: The allene axis in a suitably substituted molecule can be chiral. While Benzene, 3,4-nonadienyl- itself is not chiral, derivatization reactions could create chiral centers. The development of enantioselective transformations of the allene group is a major area of interest, allowing for the synthesis of optically active compounds for applications in pharmaceuticals and materials science.

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. nih.govdrpress.org For a molecule like Benzene, 3,4-nonadienyl-, these computational tools offer significant opportunities.

Retrosynthesis Prediction: AI algorithms can analyze the structure of Benzene, 3,4-nonadienyl- and propose novel and efficient synthetic routes that may not be obvious to human chemists. mdpi.comwordpress.com These tools can learn from vast databases of chemical reactions to suggest the most viable pathways. mdpi.com

Reaction Outcome and Yield Prediction: Machine learning models can be trained to predict the products and yields of unknown reactions. rsc.org This could be applied to the novel reaction pathways of Benzene, 3,4-nonadienyl-, accelerating the discovery of new transformations by prioritizing experiments with a higher probability of success. rsc.org

De Novo Drug Design: AI can be used to design new molecules with desired biological activities. nagwa.com By using the allene-aromatic scaffold of Benzene, 3,4-nonadienyl- as a starting point, generative models could design new derivatives with potential applications in medicinal chemistry. The allene group is an underutilized functional group in drug design and could lead to novel scaffolds with unique pharmacological profiles. nih.govnih.gov

Integration into Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The benzene ring is a classic building block in this field due to its ability to participate in π-π stacking and other weak interactions. researchgate.netrsc.org

Self-Assembling Systems: Benzene derivatives, such as benzene-1,3,5-tricarboxamides, are known to self-assemble into well-ordered, one-dimensional nanostructures. researchgate.netrsc.org The long nonadienyl chain on Benzene, 3,4-nonadienyl- could influence the self-assembly process, potentially leading to novel liquid crystalline phases or organized thin films.

Host-Guest Chemistry: The aromatic ring can act as a host for certain guest molecules. The allene-containing side chain could modulate these interactions or provide a reactive handle for further functionalization after a host-guest complex is formed.

Molecular Machines: The unique geometry and reactivity of the allene group could be exploited in the design of molecular switches or motors, where an external stimulus (like light or a chemical reagent) could induce a change in the molecule's shape or properties.

Design of Next-Generation Functional Materials Utilizing Allene-Aromatic Frameworks

The combination of a rigid aromatic ring and a reactive, structurally unique allene group makes Benzene, 3,4-nonadienyl- a promising candidate for the development of advanced materials.

Polymer Chemistry: The allene moiety can be polymerized. Incorporating Benzene, 3,4-nonadienyl- as a monomer could lead to new polymers with interesting thermal, mechanical, or optical properties. The phenyl group would add rigidity and thermal stability to the polymer backbone.

Organic Electronics: Allenes have been explored for their potential in creating organic materials with interesting chiroptical properties. wikipedia.org The allene-aromatic framework could be a building block for new organic semiconductors or materials for nonlinear optics.

Porous Aromatic Frameworks (PAFs): PAFs are a class of porous organic polymers with high stability and surface area. libretexts.org While specific applications for Benzene, 3,4-nonadienyl- in this area are speculative, its structure could serve as a novel linker or building block in the synthesis of new porous materials for gas storage or catalysis. libretexts.org

Q & A

Q. What are the optimal synthetic routes for preparing Benzene, 3,4-nonadienyl- derivatives?

Methodological Answer: Synthesis of such derivatives often involves acid-catalyzed cycloaddition or isomerization reactions. For example, analogous bicyclic nonadiene systems (e.g., 6,8-dibenzotricyclo[3.2.2.0²,⁴]nonadiene) can be synthesized via acetic acid addition under reflux, followed by thermodynamic stabilization of isomers (e.g., syn- vs. trans-acetates) . Key parameters include:

- Catalyst: Acidic conditions (e.g., H₂SO₄ or Lewis acids).

- Temperature: Reflux conditions (e.g., 80–120°C) to favor kinetically controlled intermediates.

- Isomerization Monitoring: Use low-temperature deuterium labeling to track rearrangement pathways .

Table 1: Example Reaction Conditions for Nonadienyl-Benzene Synthesis

| Parameter | Optimal Range | Reference |

|---|---|---|

| Catalyst | H₂SO₄ (0.1–1 M) | |

| Reaction Time | 4–8 hours | |

| Isomer Yield | 60–80% (cis/trans) |

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for characterizing Benzene, 3,4-nonadienyl- derivatives?

Methodological Answer: GC-MS protocols should align with ASTM standards for aromatic hydrocarbons:

- Column Selection: Use a polar capillary column (e.g., DB-WAX) to resolve isomers .

- Detection Limits: Calibrate with internal standards (e.g., deuterated benzene) to achieve trace impurity detection (<1 ppm) .

- Data Validation: Cross-reference retention indices with NIST Chemistry WebBook entries for analogous compounds (e.g., 3-methylbenzylamine derivatives) .

Critical Step: Ensure compliance with ASTM D7504 for trace impurity analysis in monocyclic aromatics .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for nonadienyl-benzene isomers?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from dynamic isomerization or electronic effects. Use density functional theory (DFT) to:

- Predict Isomer Stability: Compare Gibbs free energy (ΔG) of cis vs. trans configurations .

- Simulate Spectra: Match calculated ¹³C NMR chemical shifts (e.g., 100–150 ppm for aromatic carbons) to experimental data .

- Validate with Experimental Data: Cross-check computed vibrational frequencies (IR) with NIST-standardized spectra .

Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate NMR shifts with GIAO method.

Q. What experimental strategies mitigate decomposition of Benzene, 3,4-nonadienyl- derivatives under oxidative conditions?

Methodological Answer: Nonadienyl groups are prone to oxidation due to conjugated double bonds. Mitigation approaches include:

- Stabilization via Substituents: Introduce electron-withdrawing groups (e.g., sulfonyl) to reduce reactivity, as seen in 1-methyl-4-[(phenylethynyl)sulfonyl]benzene derivatives .

- Inert Atmosphere: Conduct reactions under argon/nitrogen with radical scavengers (e.g., BHT).

- Analytical Monitoring: Use in-situ FTIR to detect early-stage oxidation products (e.g., carbonyl formation) .

Table 2: Stability Comparison of Derivatives

| Derivative | Half-Life (O₂ Exposure) | Key Stabilizing Factor |

|---|---|---|

| 3,4-Nonadienyl-Benzene | 2–4 hours | None (baseline) |

| Sulfonyl-Substituted | >24 hours | Electron withdrawal |

Q. How can researchers address conflicting toxicity data for nonadienyl-benzene analogs in biological assays?

Methodological Answer: Contradictions may stem from metabolic variability or assay conditions. Recommended steps:

Dosimetry Calibration: Use human cell lines (e.g., HepG2) with controlled exposure levels (0.1–10 µM) .

Metabolite Profiling: Apply LC-MS/MS to identify reactive intermediates (e.g., epoxides) .

Cross-Study Validation: Compare results with EPA DSSTox entries for structurally similar compounds (e.g., 1-ethyloctyl-benzene) .

Key Reference: Follow ATSDR guidelines for benzene-related toxicological profiling .

Methodological Considerations

Q. What are the best practices for handling air-sensitive nonadienyl-benzene derivatives?

Methodological Answer:

Q. How to design a study comparing the photostability of nonadienyl-benzene derivatives?

Methodological Answer:

Light Sources: Use UV-Vis lamps (254–365 nm) to simulate environmental exposure.

Degradation Metrics: Quantify via HPLC-UV (λ = 220–280 nm) .

Control Experiments: Include benzene and styrene analogs for baseline comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.